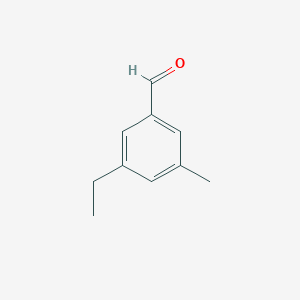

3-Ethyl-5-methylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-4-8(2)5-10(6-9)7-11/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXLWSISHOTIEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501308577 | |

| Record name | 3-Ethyl-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3132-93-2 | |

| Record name | 3-Ethyl-5-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3132-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501308577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 5 Methylbenzaldehyde and Structural Analogs

Direct Synthesis Approaches

Direct synthesis strategies provide efficient pathways to 3-ethyl-5-methylbenzaldehyde by introducing the aldehyde functionality in a single key step, either through oxidation of a methyl or hydroxymethyl group or by direct formylation of the aromatic ring.

Oxidation Pathways to Form Aromatic Aldehydes

The oxidation of substituted toluenes or benzyl (B1604629) alcohols is a fundamental method for preparing aromatic aldehydes. These reactions can be tailored to stop at the aldehyde stage, preventing over-oxidation to the carboxylic acid, by using specific reagents and conditions.

The oxidation of primary benzyl alcohols, such as 3-ethyl-5-methylbenzyl alcohol, is a common and reliable method for the synthesis of the corresponding aldehyde. A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation with high selectivity and yield.

Modern photochemical methods offer a green alternative to traditional heavy-metal oxidants. For instance, Eosin Y can act as a metal-free photocatalyst, utilizing molecular oxygen (O2) as the oxidant under blue LED irradiation to convert primary benzyl alcohols to aldehydes in moderate to excellent yields (68–93%). organic-chemistry.org This method shows good functional-group tolerance and chemoselectivity, favoring the oxidation of benzylic alcohols over aliphatic ones. organic-chemistry.org Similarly, thioxanthenone has been employed as a photocatalyst with air as the oxidant, providing a mild and green protocol for this conversion. rsc.org

Copper-based catalytic systems are also effective. A system using copper(I) iodide (CuI) with TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl) and DMAP (4-dimethylaminopyridine) in acetonitrile (B52724) under an oxygen atmosphere can oxidize various substituted benzyl alcohols efficiently. nih.gov This method is noted for its use of inexpensive and commercially available reagents and its ability to avoid over-oxidation to carboxylic acids. nih.gov Other reagents like manganese dioxide (MnO2) are highly selective for oxidizing benzylic or allylic alcohols, though they are often required in large excess. youtube.com

Oxidation Methods for Substituted Benzyl Alcohols

| Catalyst/Reagent System | Oxidant | Conditions | Substrate Scope | Key Findings | Reference |

|---|---|---|---|---|---|

| Eosin Y | O₂ | Blue LED irradiation | Primary and secondary benzyl alcohols | Yields of 68–93%. Electron-donating groups enhance reaction rates. | organic-chemistry.org |

| CuI/TEMPO/DMAP | O₂ | Room temperature, CH₃CN | Substituted benzyl and amino-benzyl alcohols | Excellent yields (up to 88%) without over-oxidation. | nih.gov |

| Thioxanthenone | Air (O₂) | Household bulb or sunlight | Primary and secondary benzyl alcohols | Green protocol with variable yields depending on substrate electronics and sterics. | rsc.org |

| Manganese Dioxide (MnO₂) | MnO₂ (stoichiometric) | Heating | Allylic and benzylic alcohols | Highly selective but requires a large excess of reagent. | youtube.com |

The direct catalytic oxidation of the corresponding hydrocarbon, 1-ethyl-3-methylbenzene, presents a more atom-economical route to the aldehyde. These processes often target the benzylic methyl group for selective oxidation.

Composite catalysts, such as those containing cobalt nanoparticles with N-doped carbonaceous particles on a silica (B1680970) support, have been studied for various catalytic transformations, including the amination of aromatic aldehydes, which implies the aldehydes are stable under these conditions. researchgate.netmdpi.com While primarily investigated for reductive amination, the stability and activity of these materials suggest their potential applicability in controlled oxidation reactions. researchgate.netmdpi.com

Metal-free catalytic systems have also been developed. For example, N-alkyl pyridinium (B92312) salts can catalyze the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.org The catalytic activity is influenced by electronic effects; electron-donating substitutes on the catalyst were found to increase the conversion of p-xylene. rsc.org For the oxidation of various methyl aromatic hydrocarbons like o-xylene (B151617) and p-tert-butyl toluene, conversions as high as 96% and 93%, respectively, have been achieved using this type of catalyst. rsc.org The oxidation of ethylbenzene (B125841) to acetophenone (B1666503) is another well-studied reaction that provides insights into the catalytic oxidation of alkylbenzenes, with various homogeneous and heterogeneous catalysts being developed to improve selectivity. researchgate.netacs.org

Formylation Reactions of Substituted Aromatics

Formylation reactions introduce a formyl group (–CHO) directly onto the aromatic ring. For a substrate like 1-ethyl-3-methylbenzene, the directing effects of the alkyl groups (ortho- and para-directing) will influence the position of the incoming formyl group.

The classical Friedel-Crafts acylation is a cornerstone of aromatic chemistry for introducing a keto-group using an acyl chloride (RCOCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk However, this method cannot be directly used to synthesize benzaldehydes because the required reagent, formyl chloride (HCOCl), is unstable and decomposes into carbon monoxide (CO) and hydrogen chloride (HCl). quora.com

To circumvent this limitation, several named reactions that act as analogs to Friedel-Crafts formylation have been developed. The Gattermann-Koch reaction, for instance, uses a mixture of carbon monoxide and hydrogen chloride under high pressure with a catalyst of anhydrous aluminum chloride and cuprous chloride. ncert.nic.in This in-situ process generates the necessary electrophile to formylate electron-rich aromatic rings like toluene. ncert.nic.inresearchgate.net For a disubstituted ring like 1-ethyl-3-methylbenzene, this reaction would be expected to yield a mixture of isomeric aldehydes, with the substitution pattern guided by the steric and electronic effects of the ethyl and methyl groups.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.orgijpcbs.com The reaction employs a substituted formamide (B127407), typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org These reagents react to form a chloroiminium ion, known as the Vilsmeier reagent, in situ. wikipedia.orgchemistrysteps.com

This Vilsmeier reagent is a mild electrophile that attacks the electron-rich aromatic ring. chemistrysteps.com Given that alkyl groups are electron-donating, 1-ethyl-3-methylbenzene is a suitable substrate for this reaction. The electrophilic substitution leads to an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the final aryl aldehyde. jk-sci.comwikipedia.org The reaction is generally favored at the less sterically hindered para position to an activating group. jk-sci.com For 1-ethyl-3-methylbenzene, formylation would likely occur at the positions ortho or para to the activating alkyl groups, leading to a mixture of products including this compound.

Formylation Reactions for Aromatic Compounds

| Reaction | Reagents | Electrophile | Substrate Requirement | Key Features | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation (for Ketones) | RCOCl, AlCl₃ | Acylium ion [R-C=O]⁺ | Activated or unactivated arenes | Cannot be used with formyl chloride (unstable). | chemguide.co.uk |

| Gattermann-Koch Reaction | CO, HCl, AlCl₃/CuCl | [HCO]⁺ (putative) | Electron-rich arenes (e.g., toluene) | An effective substitute for direct Friedel-Crafts formylation. Requires high pressure. | quora.comncert.nic.in |

| Vilsmeier-Haack Reaction | DMF, POCl₃, then H₂O | Vilsmeier Reagent (chloroiminium ion) | Electron-rich arenes and heterocycles | Uses mild, stable reagents; formylates activated rings. | jk-sci.comwikipedia.orgijpcbs.com |

Reduction Pathways

The reduction of specific functional groups on a pre-formed aromatic ring is a direct approach to synthesizing substituted benzaldehydes. Key precursors for these reduction pathways include substituted benzonitriles and carboxylic acid derivatives.

Reduction of Substituted Benzonitriles (e.g., 3-ethyl-5-methylbenzonitrile)

The conversion of a nitrile group to an aldehyde is a valuable synthetic transformation. For a compound like 3-ethyl-5-methylbenzonitrile, this reduction provides a direct route to this compound. Two primary methods are widely employed for this purpose: the Stephen aldehyde synthesis and reduction using diisobutylaluminum hydride (DIBAL-H).

The Stephen aldehyde synthesis involves treating the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). wikipedia.orgchemeurope.comdrugfuture.com This process forms an iminium salt intermediate ([R-CH=NH₂]⁺Cl⁻), which is then hydrolyzed with water to yield the corresponding aldehyde. wikipedia.orgbyjus.comtestbook.com This reaction is generally more efficient for aromatic nitriles than aliphatic ones. wikipedia.orgbyjus.com Substituents on the aromatic ring that increase electron density can facilitate the formation of the key aldimine-tin chloride adduct. wikipedia.org

A more modern and widely used method involves the use of Diisobutylaluminum hydride (DIBAL-H) . commonorganicchemistry.com DIBAL-H is a powerful and bulky reducing agent that can selectively reduce nitriles to aldehydes. masterorganicchemistry.comchemistrysteps.comchemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent the over-reduction of the aldehyde to an alcohol. chemistrysteps.comlibretexts.org The mechanism involves the addition of a hydride from DIBAL-H to the nitrile carbon, forming an imine intermediate which is subsequently hydrolyzed during aqueous workup to release the aldehyde. masterorganicchemistry.comchemistrysteps.com Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄) which reduce nitriles all the way to primary amines, DIBAL-H allows for the isolation of the aldehyde product. masterorganicchemistry.comchemistrysteps.com

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Stephen Aldehyde Synthesis | SnCl₂, HCl, then H₂O | Iminium salt | More efficient for aromatic nitriles; a classic named reaction. wikipedia.orgdrugfuture.com |

| DIBAL-H Reduction | DIBAL-H, then H₂O | Imine | Requires low temperatures; avoids over-reduction to the amine. commonorganicchemistry.commasterorganicchemistry.com |

Reduction of Carboxylic Acid Derivatives to Aldehydes

Carboxylic acid derivatives, such as esters and acyl chlorides, serve as excellent precursors for the synthesis of aldehydes. Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than carboxylic acids and tend to be further reduced to alcohols. rsc.org Therefore, a two-step approach is typically employed, where the carboxylic acid is first converted to a more reactive derivative. britannica.comlibretexts.org

Reduction of Esters: Esters can be effectively reduced to aldehydes using DIBAL-H. libretexts.org Similar to nitrile reduction, this reaction is performed at low temperatures (-78 °C) to stop the reaction at the aldehyde stage. libretexts.orglibretexts.org One equivalent of DIBAL-H adds a hydride to the ester carbonyl, forming a stable tetrahedral intermediate which collapses to the aldehyde upon workup. masterorganicchemistry.com This method is a cornerstone of modern organic synthesis for this transformation.

Reduction of Acyl Chlorides: Acyl chlorides are highly reactive and can be reduced to aldehydes using milder, sterically hindered reducing agents. rsc.orglibretexts.org A common reagent for this purpose is lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.orglibretexts.org This reagent is less reactive than LiAlH₄, which allows the reduction to be stopped at the aldehyde stage without significant formation of the corresponding alcohol. libretexts.org Another classic method is the Rosenmund reduction , which involves the catalytic hydrogenation of an acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). ncert.nic.in

| Precursor | Method | Key Reagents | Notes |

|---|---|---|---|

| Ester (e.g., Methyl 3-ethyl-5-methylbenzoate) | DIBAL-H Reduction | DIBAL-H | Reaction must be kept cold (-78 °C) to prevent over-reduction to the alcohol. libretexts.orglibretexts.org |

| Acyl Chloride (e.g., 3-Ethyl-5-methylbenzoyl chloride) | LiAlH(Ot-Bu)₃ Reduction | LiAlH(Ot-Bu)₃ | A milder hydride reagent that selectively reduces the highly reactive acyl chloride. libretexts.org |

| Acyl Chloride (e.g., 3-Ethyl-5-methylbenzoyl chloride) | Rosenmund Reduction | H₂, Pd/BaSO₄ (poisoned catalyst) | A classic catalytic hydrogenation method specific to acyl chlorides. ncert.nic.in |

Multi-Step Synthesis from Precursors

Synthesizing substituted benzaldehydes often involves building the molecule through a series of reactions, starting from simpler, readily available aromatic compounds. These strategies include formylation reactions on halogenated aromatics, phenols, and anilines.

Strategies Involving Halogenated Aromatic Precursors

Halogenated aromatic compounds, such as 1-bromo-3-ethyl-5-methylbenzene, are versatile precursors for introducing a formyl (-CHO) group. The most common strategy is the Bouveault aldehyde synthesis , which involves the formation of an organometallic intermediate. wikipedia.orgblogspot.com

In this method, the aryl halide is first converted into a Grignard reagent (by reacting with magnesium metal) or an organolithium reagent (by reacting with an organolithium compound like n-butyllithium). wikipedia.orgblogspot.com This highly nucleophilic organometallic species is then reacted with a formylating agent, most commonly an N,N-disubstituted formamide such as N,N-dimethylformamide (DMF). wikipedia.orgcambridge.org The reaction initially forms a hemiaminal intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.orgblogspot.com This one-pot reaction effectively replaces a halogen atom with a formyl group. wikipedia.org

Functionalization of Phenols and Anilines to Benzaldehydes

Phenols and anilines are highly activated aromatic rings, making them suitable substrates for electrophilic aromatic substitution reactions, including formylation. Several classic named reactions are available for this purpose, which would allow the conversion of precursors like 3-ethyl-5-methylphenol (B1664131) or 3-ethyl-5-methylaniline (B3153225) to the target aldehyde.

Reimer-Tiemann Reaction: This reaction is specific for the ortho-formylation of phenols. wikipedia.orgbyjus.combritannica.com It involves treating the phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution. wikipedia.orgallen.in The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.orgnrochemistry.com While it predominantly gives the ortho-hydroxy benzaldehyde (B42025), it is a key method for formylating phenolic compounds. wikipedia.orgallen.in

Gattermann Reaction: The Gattermann reaction formylates activated aromatic compounds like phenols using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgunacademy.comquora.com Due to the high toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is often preferred. wikipedia.org

Vilsmeier-Haack Reaction: This is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds, including phenols and anilines. ijpcbs.comambeed.com The reaction uses a "Vilsmeier reagent," which is an iminium salt typically generated in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃). chemistrysteps.comtcichemicals.comwikipedia.org The electrophilic iminium ion attacks the activated ring, and the resulting intermediate is hydrolyzed to the aldehyde. wikipedia.org

Duff Reaction: The Duff reaction is another method for the formylation of phenols, primarily in the ortho position. wikipedia.orgsynarchive.comwikipedia.org It uses hexamine (hexamethylenetetramine) as the formyl source in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orgdrugfuture.com The reaction mechanism is complex, involving the generation of an iminium ion from hexamine that acts as the electrophile. wikipedia.org

| Reaction | Precursor Type | Key Reagents | Primary Regioselectivity |

|---|---|---|---|

| Reimer-Tiemann | Phenol | CHCl₃, strong base (e.g., NaOH) | Ortho. wikipedia.orgbyjus.com |

| Gattermann | Phenol, Aniline | HCN, HCl, AlCl₃ (or Zn(CN)₂) | Para to activating group. |

| Vilsmeier-Haack | Phenol, Aniline | POCl₃, DMF, then H₂O | Para to activating group. tcichemicals.com |

| Duff | Phenol | Hexamine, acid (e.g., TFA) | Ortho. wikipedia.orgdrugfuture.com |

Protection/Deprotection Strategies in Complex Benzaldehyde Syntheses

In the synthesis of complex molecules that contain an aldehyde functional group, it is often necessary to "protect" the aldehyde to prevent it from undergoing unwanted reactions. The aldehyde group is electrophilic and susceptible to attack by nucleophiles and can be oxidized or reduced. youtube.com

The most common strategy for protecting aldehydes is to convert them into acetals . chemistrysteps.comjove.com This is achieved by reacting the aldehyde with two equivalents of an alcohol, or more commonly one equivalent of a diol (like ethylene (B1197577) glycol), under acidic catalysis. acs.org The resulting cyclic acetal (B89532) is stable under neutral, basic, and nucleophilic conditions, as well as in the presence of many oxidizing and reducing agents. jove.comlibretexts.org

Once the desired chemical transformations have been performed on other parts of the molecule, the protecting group can be easily removed. The deprotection of an acetal is accomplished by hydrolysis with aqueous acid, which regenerates the original aldehyde functional group. youtube.comlibretexts.org This protection/deprotection sequence allows for greater synthetic flexibility when building complex molecules containing a benzaldehyde moiety. chemistrysteps.com

Green Chemistry Approaches to this compound Synthesis

The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. rjpn.org This section explores sustainable approaches to the synthesis of this compound, focusing on solvent-free and atom-economical methodologies, as well as the use of environmentally benign catalytic systems.

Solvent-Free and Atom-Economical Methodologies

The pursuit of greener chemical processes has led to the development of solvent-free and atom-economical synthetic methods. These approaches are designed to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comnumberanalytics.com

Solvent-free reactions, as the name suggests, are conducted without a traditional solvent. This approach offers significant environmental benefits by eliminating solvent-related waste, reducing the risk of exposure to hazardous substances, and simplifying product purification. researchgate.net Techniques such as microwave irradiation or ultrasound can be employed to facilitate these reactions, often leading to shorter reaction times and higher yields. rjpn.org For the synthesis of substituted benzaldehydes, solvent-free conditions can be applied to various reaction types, including oxidations and condensations. researchgate.netmisericordia.edu For instance, the oxidation of a precursor like 3-ethyl-5-methylbenzyl alcohol to this compound could potentially be achieved under solvent-free conditions using a solid-supported oxidizing agent or a gaseous oxidant like atmospheric oxygen. misericordia.edu

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comrsc.org An ideal, 100% atom-economical reaction incorporates all atoms from the starting materials into the final product, generating no byproducts. primescholars.com Addition reactions are inherently more atom-economical than substitution or elimination reactions. primescholars.com In the context of synthesizing this compound, a hypothetical atom-economical approach would be the direct carboxylation of 1-ethyl-3-methylbenzene, although this remains a significant synthetic challenge. A more practical approach would involve optimizing existing multi-step syntheses to favor reactions with higher atom economy at each step.

Below is an interactive data table illustrating the concept of atom economy for a hypothetical synthesis of this compound.

| Reactant A | Reactant B | Product | Byproduct(s) | % Atom Economy |

| 3-ethyl-5-methylbenzyl alcohol | Oxygen (O2) | This compound | Water (H2O) | 89.1% |

| 1-bromo-3-ethyl-5-methylbenzene | Formic acid | This compound | HBr | 64.6% |

Note: The table above is illustrative and the % atom economy is calculated based on molecular weights.

Environmentally Benign Catalytic Systems for Aldehyde Formation

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher selectivity, lower energy consumption, and reduced waste generation. numberanalytics.com The development of environmentally benign catalytic systems for the synthesis of aldehydes, including this compound, is an active area of research. nih.govresearchgate.net

One promising avenue is the use of biocatalysts, such as enzymes. nih.gov Alcohol dehydrogenases, for example, can catalyze the oxidation of alcohols to aldehydes with high specificity under mild, aqueous conditions, offering a green alternative to traditional heavy metal-based oxidants. nih.gov The application of such an enzyme could allow for the clean conversion of 3-ethyl-5-methylbenzyl alcohol to the target aldehyde.

Solid acid catalysts, such as zeolites and clays, represent another class of green catalysts. researchgate.net These materials are typically non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying product work-up and minimizing waste. They can be employed in various acid-catalyzed reactions, such as the formylation of aromatic compounds, which could be a potential route to this compound.

Furthermore, recent advancements have highlighted the potential of earth-abundant metal catalysts, such as those based on manganese, for chemoselective hydrogenations. nih.gov While this is more relevant to the reduction of aldehydes, the principles of using non-precious, less toxic metals are central to green catalyst design. For the formation of aldehydes, N-heterocyclic carbenes have been investigated as organic catalysts for the oxidation of benzaldehydes using atmospheric oxygen, which is a highly sustainable oxidant. misericordia.edu

The following interactive data table provides a comparative overview of different catalytic systems that could be applied to the synthesis of substituted benzaldehydes.

| Catalytic System | Catalyst Type | Advantages | Potential Application in Aldehyde Synthesis |

| Alcohol Dehydrogenase | Biocatalyst | High selectivity, mild reaction conditions, biodegradable. nih.gov | Oxidation of corresponding alcohol. |

| Zeolites/Clays | Solid Acid Catalyst | Reusable, non-corrosive, easy separation. researchgate.net | Formylation of aromatic ring. |

| Manganese Pincer Complexes | Homogeneous Catalyst | Based on earth-abundant, non-precious metal. nih.gov | Selective hydrogenation (reverse reaction). |

| N-Heterocyclic Carbenes (NHCs) | Organocatalyst | Metal-free, can utilize atmospheric oxygen as an oxidant. misericordia.edu | Oxidation of corresponding alcohol. |

Chemical Reactivity and Transformation Studies of 3 Ethyl 5 Methylbenzaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The reactivity and regioselectivity of this process on 3-Ethyl-5-methylbenzaldehyde are dictated by the combined electronic and steric effects of the existing substituents.

Regioselectivity and Electronic Effects of Alkyl and Aldehyde Groups

The substitution pattern in this compound is a result of the competing directing effects of its functional groups. savemyexams.com

Activating Groups (Ortho-, Para-Directors): The ethyl and methyl groups are alkyl groups, which are classified as activating groups. wikipedia.org They donate electron density to the benzene (B151609) ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.org These groups direct incoming electrophiles to the positions ortho and para to themselves. savemyexams.comlibretexts.org

Deactivating Group (Meta-Director): The aldehyde (-CHO) group is a moderate deactivating group. It withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. savemyexams.comwikipedia.org

In this compound, the positions are influenced as follows:

C2: Ortho to the ethyl group and meta to the aldehyde group.

C4: Ortho to the methyl group and para to the ethyl group, but ortho to the aldehyde group.

C6: Ortho to the methyl group and meta to the aldehyde group.

The powerful activating and ortho, para-directing influence of the two alkyl groups generally overrides the deactivating, meta-directing effect of the aldehyde group. The most favored positions for electrophilic attack are C2 and C6, as they are activated by both alkyl groups (ortho to one and para to the other, conceptually) and are meta to the deactivating aldehyde group. The C4 position is also activated by the alkyl groups but is strongly deactivated being ortho to the aldehyde group. Therefore, substitution is strongly favored at the C2 and C6 positions. youtube.com

Mechanistic Investigations of Substitution Patterns

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. rsc.org

Attack by the Electrophile: The π electrons of the aromatic ring attack the electrophile (E⁺), forming a new C-E bond and the arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring.

When considering the nitration of this compound as a representative example, attack at the C2 position is highly favored. The resulting arenium ion is stabilized by resonance, with one particularly stable resonance contributor placing the positive charge on the carbon bearing the ethyl group (a tertiary carbocation). libretexts.org A similar stabilization occurs for attack at the C6 position. In contrast, attack at the C5 position (meta to both alkyl groups) would lead to a less stable intermediate. Attack at the C4 position, while activated by the alkyl groups, would place a positive charge adjacent to the electron-withdrawing aldehyde group, which is destabilizing. This mechanistic insight confirms that electrophilic substitution will predominantly yield 2-substituted and 6-substituted products.

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

The aldehyde functional group is characterized by a polar carbon-oxygen double bond, where the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. jackwestin.com This reactivity is central to many important transformations of this compound.

Grignard Reagent Additions and Subsequent Transformations

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with aldehydes to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com The reaction is a classic nucleophilic addition to the carbonyl group. organic-chemistry.org

The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This breaks the C=O pi bond and forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. byjus.commasterorganicchemistry.com While the substituents at the 3 and 5 positions introduce some steric hindrance, it is generally not sufficient to prevent the reaction. researchgate.netnih.gov

| Grignard Reagent (R-MgX) | Subsequent Transformation Product (Secondary Alcohol) |

| Methylmagnesium bromide (CH₃MgBr) | 1-(3-Ethyl-5-methylphenyl)ethanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (3-Ethyl-5-methylphenyl)(phenyl)methanol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | 1-(3-Ethyl-5-methylphenyl)prop-2-en-1-ol |

This table presents plausible transformations based on established Grignard reaction principles.

Aldol (B89426) Condensation Reactions with Carbonyl Compounds

Aldol condensations are crucial carbon-carbon bond-forming reactions. wikipedia.org When an aromatic aldehyde is reacted with a ketone or another aldehyde that possesses α-hydrogens, the reaction is termed a crossed aldol or Claisen-Schmidt condensation. jackwestin.comlibretexts.orgmiracosta.edu Since this compound lacks α-hydrogens, it can only function as the electrophilic acceptor in these reactions. byjus.com

The reaction is typically base-catalyzed. A base abstracts an acidic α-hydrogen from the enolizable carbonyl partner (e.g., acetone) to form a nucleophilic enolate ion. numberanalytics.com This enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to produce a highly conjugated α,β-unsaturated ketone, which is the final stable product. vedantu.comyoutube.com

| Carbonyl Compound (with α-hydrogens) | Aldol Condensation Product (α,β-Unsaturated Carbonyl) |

| Acetone (B3395972) | 4-(3-Ethyl-5-methylphenyl)but-3-en-2-one |

| Acetophenone (B1666503) | 1-(3-Ethyl-5-methylphenyl)-3-phenylprop-2-en-1-one |

| Cyclohexanone | 2-[(3-Ethyl-5-methylphenyl)methylene]cyclohexan-1-one |

This table presents representative examples of Claisen-Schmidt condensation products.

Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound having an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically in the presence of a weak amine base like piperidine. sigmaaldrich.comwikipedia.orgthermofisher.com This reaction is a powerful method for forming carbon-carbon double bonds. researchgate.net

In this reaction, the weak base deprotonates the active methylene compound to generate a stabilized carbanion. This nucleophile then adds to the carbonyl of this compound. The resulting intermediate eliminates water to yield a stable, highly substituted alkene. wikipedia.org

A significant variant is the Doebner modification, which uses malonic acid as the active methylene compound and pyridine (B92270) as both the catalyst and solvent. Under these conditions, the initial condensation product undergoes decarboxylation to afford a cinnamic acid derivative. organic-chemistry.orgrsc.org

| Active Methylene Compound | Catalyst/Conditions | Knoevenagel Product |

| Diethyl malonate | Piperidine, heat | Diethyl 2-[(3-Ethyl-5-methylphenyl)methylene]malonate |

| Malononitrile | Piperidine | 2-[(3-Ethyl-5-methylphenyl)methylene]malononitrile |

| Malonic acid | Pyridine, heat (Doebner) | (E)-3-(3-Ethyl-5-methylphenyl)acrylic acid |

| Ethyl acetoacetate (B1235776) | Piperidine, heat | Ethyl 2-acetyl-3-(3-ethyl-5-methylphenyl)acrylate |

This table illustrates potential products from Knoevenagel condensations with this compound.

Oxidation and Reduction Chemistry

The aldehyde functional group of this compound can be selectively oxidized to the corresponding carboxylic acid, 3-Ethyl-5-methylbenzoic acid. Various oxidizing agents can accomplish this transformation. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) in an aqueous alkaline or acidic solution, followed by acidification. Another powerful reagent for this conversion is Jones' reagent (CrO₃ in aqueous sulfuric acid and acetone).

More environmentally benign methods have also been developed, utilizing molecular oxygen or hydrogen peroxide as the oxidant in the presence of a suitable catalyst. organic-chemistry.org For instance, substituted toluenes can be oxidized to benzoic acids using catalysts like cobalt(II) acetate (B1210297) in the presence of a bromide source. organic-chemistry.org Similarly, benzyl (B1604629) halides can be oxidized to benzoic acids using 30% hydrogen peroxide with a phase-transfer catalyst. organic-chemistry.org These methods offer pathways for the efficient and selective oxidation of the aldehyde group in this compound.

The aldehyde group is readily reduced to a primary alcohol. For the conversion of this compound to 3-Ethyl-5-methylbenzyl alcohol, common reducing agents include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. Catalytic hydrogenation is another widely used method, employing hydrogen gas with catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. thieme-connect.de These methods are generally high-yielding and chemoselective for the aldehyde group. thieme-connect.de

Further reduction of the aldehyde to a hydrocarbon, specifically converting the formyl group to a methyl group to yield 1-Ethyl-3,5-dimethylbenzene, requires more forcing conditions. Two classical methods for this complete reduction are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures).

Table 2: Oxidation and Reduction Products of this compound

| Starting Material | Transformation | Reagent(s) | Product |

|---|---|---|---|

| This compound | Oxidation | Jones' Reagent or KMnO₄ | 3-Ethyl-5-methylbenzoic acid |

| This compound | Reduction to Alcohol | NaBH₄ or LiAlH₄ or H₂/Pd-C | 3-Ethyl-5-methylbenzyl alcohol |

Cyclization Reactions Involving the Aldehyde Functionality

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). wikipedia.orgtaylorandfrancis.com This reaction, typically catalyzed by a Brønsted or Lewis acid, is a powerful tool for generating heterocyclic compounds with potential pharmacological activities. wikipedia.orgillinois.edu

In this context, this compound can serve as the aldehyde component. When reacted with ethyl acetoacetate and urea under acidic conditions (e.g., using HCl or a Lewis acid like boron trifluoride), it would undergo condensation to form 4-(3-Ethyl-5-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. wikipedia.orgtaylorandfrancis.com The reaction mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the ethyl acetoacetate, followed by cyclization and dehydration to yield the final DHPM product. wikipedia.org

Table 3: Biginelli Reaction with this compound

| Component 1 | Component 2 | Component 3 | Catalyst | Product |

|---|

The aldehyde group of this compound can participate in various cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition. In such a reaction, the aldehyde can react with a 1,3-dipole, such as a nitrone or an azomethine ylide, to form five-membered heterocyclic rings. For instance, the reaction of a benzaldehyde (B42025) with diazomethane (B1218177) can lead to the formation of oxadiazole derivatives. researchgate.net

While specific studies on the cycloaddition reactions of this compound are not extensively documented, its reactivity can be inferred from the behavior of other substituted benzaldehydes. These reactions are valuable for constructing complex heterocyclic systems from relatively simple precursors. The electronic nature of the substituents on the aromatic ring can influence the rate and regioselectivity of the cycloaddition.

Thermal and Photochemical Transformations

The thermal and photochemical transformations of this compound are of significant interest in understanding its stability and potential reaction pathways under energy input. These transformations can lead to a variety of products through distinct mechanisms.

The pyrolysis of vanillin (B372448) has been shown to proceed through several key steps, initiated by the homolytic cleavage of its substituents. frontiersin.org The initial and primary decomposition step is the cleavage of the O-CH₃ bond. frontiersin.orgresearchgate.net This is followed by a series of reactions including H-abstraction and ipso-addition, leading to a variety of phenolic compounds. frontiersin.org

By analogy, the pyrolysis of this compound would likely be initiated by the homolytic cleavage of the C-C bond of the ethyl group or the C-H bond of the formyl group, as these are typically the weaker bonds compared to the C-C bonds of the aromatic ring. Following this initiation, a cascade of radical reactions would ensue.

The product distribution from the pyrolysis of vanillin is dependent on the temperature. At temperatures ranging from 500°C to 650°C, the major products include guaiacol, 4-hydroxybenzaldehyde, and 5-formylsalicyaldehyde. frontiersin.org As the temperature increases, further decomposition and rearrangement reactions occur, leading to the formation of smaller aromatic compounds. frontiersin.org

Based on this analogy, the pyrolysis of this compound is expected to yield a mixture of products resulting from the cleavage and rearrangement of its substituents. Plausible primary products could include 3,5-dimethylbenzaldehyde, 3-ethylbenzaldehyde, and other related aromatic hydrocarbons. The exact distribution of these products would be highly dependent on the pyrolysis temperature and residence time.

Table 1: Anticipated Primary Pyrolysis Products of this compound (by analogy to vanillin)

| Precursor | Anticipated Primary Products |

|---|---|

| This compound | 3,5-Dimethylbenzaldehyde |

| 3-Ethylbenzaldehyde | |

| Toluene | |

| Xylene isomers |

This table is predictive and based on the pyrolysis mechanisms of analogous compounds.

The photochemistry of benzaldehyde and its derivatives has been extensively studied. Upon absorption of ultraviolet (UV) light, these compounds are promoted to an excited electronic state. The subsequent reactions are largely governed by the nature of this excited state and the surrounding environment.

For benzaldehyde, it is the triplet excited state that is primarily responsible for its photochemical reactivity. rsc.org This triplet state can undergo several key reactions, which can be extrapolated to this compound.

One of the principal photochemical pathways for benzaldehydes is the abstraction of a hydrogen atom. In the presence of a suitable hydrogen-donating solvent, the excited benzaldehyde can abstract a hydrogen atom to form an α-hydroxybenzyl radical. rsc.org

In the absence of a good hydrogen donor, the excited triplet state of a benzaldehyde molecule can react with a ground-state molecule. This interaction can lead to the formation of a radical pair consisting of a benzoyl radical and an α-hydroxybenzyl radical. rsc.org These radical intermediates can then combine to form products like benzoin. mdpi.com

Furthermore, ortho-alkyl substituted benzaldehydes are known to undergo intramolecular hydrogen transfer upon UV irradiation, leading to the formation of an unstable dienol. researchgate.net While this compound is a meta-substituted isomer, the presence of alkyl groups can still influence the photochemical behavior.

For this compound, the primary photo-induced process is expected to be the formation of the triplet excited state. This can then lead to:

Intermolecular Hydrogen Abstraction: In the presence of a hydrogen-donating solvent, the formation of a 3-ethyl-5-methyl-α-hydroxybenzyl radical.

Radical Pair Formation: In non-donating solvents, reaction with a ground-state molecule to form a 3-ethyl-5-methylbenzoyl radical and a 3-ethyl-5-methyl-α-hydroxybenzyl radical. These radicals can then dimerize or undergo other reactions.

Table 2: Potential Radical Intermediates in the Photolysis of this compound

| Precursor | Radical Intermediate | Formation Pathway |

|---|---|---|

| This compound | 3-Ethyl-5-methyl-α-hydroxybenzyl radical | Intermolecular H-abstraction |

This table outlines the likely primary radical species formed based on the known photochemistry of benzaldehydes.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.

High-Resolution ¹H NMR Spectroscopy for Proton Environment Analysis

High-resolution ¹H NMR spectroscopy is the cornerstone for analyzing the proton environments within a molecule. For 3-Ethyl-5-methylbenzaldehyde, the ¹H NMR spectrum reveals distinct signals for each type of proton, characterized by their chemical shift (δ), multiplicity, and integration value.

The aldehydic proton is the most deshielded due to the electron-withdrawing nature of the carbonyl group and the aromatic ring, thus appearing at the furthest downfield position. The aromatic protons, though in close proximity on the benzene (B151609) ring, exhibit slightly different chemical shifts due to the influence of the ethyl and methyl substituents. The ethyl group protons show a characteristic quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of spin-spin coupling with their respective neighbors. The methyl group attached directly to the aromatic ring appears as a singlet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic H | 9.9 - 10.0 | Singlet | 1H |

| Aromatic H | 7.5 - 7.7 | Multiplet | 3H |

| Ethyl -CH2- | 2.7 - 2.8 | Quartet | 2H |

| Aromatic -CH3 | 2.4 - 2.5 | Singlet | 3H |

| Ethyl -CH3 | 1.2 - 1.3 | Triplet | 3H |

Note: These are predicted values and may vary slightly from experimental data.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. The quaternary carbons (C-1, C-3, and C-5) can be distinguished from the protonated aromatic carbons. The carbons of the ethyl and methyl substituents appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | 192 - 193 |

| Aromatic C-1 | 137 - 138 |

| Aromatic C-3 | 145 - 146 |

| Aromatic C-5 | 139 - 140 |

| Aromatic C-2, C-4, C-6 | 127 - 135 |

| Ethyl -CH2- | 29 - 30 |

| Aromatic -CH3 | 21 - 22 |

| Ethyl -CH3 | 15 - 16 |

Note: These are predicted values and may vary slightly from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. jst.go.jprsc.orglibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to resolve the couplings between the aromatic protons. libretexts.org

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded carbon and proton atoms. jst.go.jprsc.org It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For instance, the signal for the aromatic methyl protons would show a correlation to the signal for the aromatic methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying the placement of substituents on the aromatic ring. For example, the aldehydic proton would show a correlation to the aromatic carbons at positions 2 and 6, and the protons of the ethyl group's methylene would show correlations to the aromatic carbons at positions 2 and 4.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, with a molecular formula of C10H12O, the expected exact mass can be calculated. webqc.orgnih.govnih.gov

Calculated Exact Mass for C10H12O:

| Isotope | Mass (amu) | Number of Atoms | Total Mass (amu) |

| ¹²C | 12.000000 | 10 | 120.000000 |

| ¹H | 1.007825 | 12 | 12.093900 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 148.088815 |

An experimental HRMS measurement yielding a mass very close to this calculated value would strongly support the proposed molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scirp.orgresearchgate.net It is an invaluable tool for assessing the purity of a sample and for analyzing complex mixtures. scirp.org

In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column. The retention time in the chromatogram is a characteristic property of the compound under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the molecular weight of the compound (148 g/mol for C10H12O) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries or by analyzing the fragmentation pathways. Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29). libretexts.orgdocbrown.infolibretexts.orgyoutube.commiamioh.edu

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands corresponding to the vibrations of its specific structural components. docbrown.info The analysis of benzaldehyde (B42025) and its derivatives in various states has provided a robust framework for interpreting these spectra. researchgate.net

Key expected vibrational frequencies for this compound are detailed below. The conjugation of the aldehyde group with the aromatic ring typically lowers the C=O stretching frequency compared to aliphatic aldehydes. libretexts.org

Interactive Table: Predicted FT-IR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3030 | C-H Stretch | Aromatic Ring |

| ~2975-2960 | C-H Asymmetric Stretch | -CH₃ (Methyl) |

| ~2940-2920 | C-H Asymmetric Stretch | -CH₂- (Ethyl) |

| ~2880-2870 | C-H Symmetric Stretch | -CH₃ (Methyl) |

| ~2830-2810 & ~2730-2710 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1705-1685 | C=O Stretch | Aromatic Aldehyde |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring |

| ~1465 | C-H Bend | -CH₂- & -CH₃ |

| ~1390 | C-H Bend | -CH₃ |

| ~880-860 | C-H Out-of-plane Bend | 1,3,5-Trisubstituted Ring |

The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the entire molecule occur, allowing for definitive identification when compared against a reference spectrum. docbrown.info

Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the benzene ring and C-C bonds. royalsocietypublishing.orgroyalsocietypublishing.org The Raman spectra of various aldehydes have been extensively studied, providing a basis for interpretation. nih.govresearchgate.netresearching.cn

For this compound, the Raman spectrum would be expected to show strong signals for:

Aromatic Ring Vibrations: The characteristic ring-breathing mode of the benzene nucleus, typically appearing as a strong, sharp band. For substituted benzenes, prominent peaks are observed in the 1600-1580 cm⁻¹ and near 1000 cm⁻¹ regions. royalsocietypublishing.org

Carbonyl Stretch (C=O): The C=O stretching vibration, which is also visible in the IR spectrum, would appear in the Raman spectrum around 1700-1680 cm⁻¹.

Alkyl Group Vibrations: C-H stretching and bending vibrations of the ethyl and methyl groups would also be present.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the aldehyde, the substituted benzene ring, and the specific alkyl substituents.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy is used to study the electronic structure of molecules containing chromophores. In this compound, the benzaldehyde moiety acts as the chromophore, where the carbonyl group is conjugated with the π-system of the benzene ring. This conjugation leads to characteristic electronic transitions. researchgate.net

Two primary electronic transitions are expected for aromatic aldehydes: researchgate.net

n → π* Transition: A lower-energy, weaker absorption resulting from the promotion of a non-bonding electron (from the oxygen atom's lone pair) to an anti-bonding π* orbital. For benzaldehyde, this typically appears as a structured band around 300-340 nm.

π → π* Transition: A higher-energy, much stronger absorption resulting from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. This is often observed in the 240-280 nm range.

The ethyl and methyl groups on the benzene ring are alkyl substituents that act as auxochromes. They can cause a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzaldehyde. uobabylon.edu.iq The solvent can also influence the position of these absorption bands. nih.gov

Interactive Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Typical λₘₐₓ Range (nm) | Molar Absorptivity (ε) |

| π → π | ~250-290 | High (~10,000-15,000 L mol⁻¹ cm⁻¹) |

| n → π | ~310-350 | Low (~100-500 L mol⁻¹ cm⁻¹) |

UV-Vis spectrophotometry is a highly effective tool for studying the kinetics of chemical reactions involving chromophoric species. Reactions of this compound, such as condensation, oxidation, or reduction, can be monitored in real-time if there is a change in the electronic absorption of the system. researchgate.netnih.gov

For example, in a reaction where this compound is consumed to form a product with a different UV-Vis spectrum, the reaction rate can be determined by monitoring the decrease in absorbance at one of its λₘₐₓ values (e.g., ~255 nm) over time. Conversely, if the product formed is colored or has a unique UV absorption, its formation can be tracked by the increase in absorbance at its specific λₘₐₓ. researchgate.net

By measuring the change in absorbance over time at a constant temperature, one can determine the reaction's rate law, rate constant, and order with respect to each reactant. This method is widely used due to its simplicity, sensitivity, and the ability to acquire data continuously without disturbing the reaction mixture. nih.govtandfonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule in the solid state.

While a specific single-crystal X-ray diffraction study for this compound is not found in the surveyed scientific literature, the application of this methodology would yield critical insights into its molecular architecture. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the atomic positions can be determined.

For a molecule like this compound, X-ray crystallography would elucidate the planarity of the benzene ring and the conformation of the ethyl and aldehyde substituents relative to the ring. It would also reveal the nature of intermolecular interactions, such as C-H···O hydrogen bonds or π–π stacking interactions, which govern the packing of the molecules in the crystal lattice. nih.govrsc.org Studies on other substituted benzaldehydes have demonstrated the importance of such interactions in their supramolecular assemblies. nih.govrsc.org

A crystallographic analysis provides key parameters that define the crystal structure. These include the dimensions of the unit cell (the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. Although experimental data for this compound is not available, the following table provides an illustrative example of the type of crystallographic data that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for an Aromatic Aldehyde

| Parameter | Example Value |

| Empirical Formula | C₁₀H₁₂O |

| Formula Weight | 148.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.038 |

| b (Å) | 13.275 |

| c (Å) | 15.071 |

| β (°) | 99.27 |

| Volume (ų) | 1389.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.125 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 320 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Detailed research findings from a crystallographic study would include precise measurements of intramolecular bond lengths and angles. For this compound, this would involve the C-C bond lengths within the benzene ring, the C-C and C-H bond lengths of the ethyl and methyl groups, and the C=O and C-H bond lengths of the aldehyde group. The analysis would also detail the torsional angles, defining the orientation of the substituents with respect to the aromatic ring. Furthermore, a comprehensive study would describe the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. A DFT study on 3-Ethyl-5-methylbenzaldehyde would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. Functionals like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly used for this purpose. Upon achieving the optimized geometry, various electronic properties such as total energy, dipole moment, and atomic charges would be calculated to describe the molecule's electronic distribution.

Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy

To achieve higher accuracy, particularly for the electron correlation energy that DFT functionals approximate, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory of the second order (MP2) is a common example. While more computationally demanding than DFT, MP2 calculations can provide a more refined electronic energy and a valuable benchmark for the results obtained from various DFT functionals. Such calculations are often performed for structures previously optimized at the DFT level.

Conformational Analysis and Potential Energy Surface Scanning

The presence of the ethyl group, which has rotational flexibility, introduces different possible conformations for this compound. A conformational analysis would be necessary to identify the most stable conformer(s). This is typically done by systematically rotating the dihedral angles associated with the ethyl group and calculating the energy of each resulting structure. This process, known as a potential energy surface (PES) scan, helps to locate all low-energy minima and the transition states that connect them, providing insight into the molecule's flexibility.

Reactivity and Mechanism Predictions

Beyond structure, computational methods are invaluable for predicting how and where a molecule will react.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energies and spatial distributions of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is also a critical indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The resulting map uses a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MESP would highlight the electronegative oxygen atom of the aldehyde group as a site of negative potential and the aldehydic proton and carbon as sites of positive potential.

While these theoretical methods are well-established, their specific application to generate data for this compound has not been documented in the scientific literature.

Fukui Functions and Global Reactivity Descriptors

Computational studies employing Density Functional Theory (DFT) are instrumental in elucidating the reactivity of this compound. Through the calculation of Fukui functions and global reactivity descriptors, insights into the molecule's behavior in chemical reactions can be obtained. These descriptors provide a quantitative measure of chemical reactivity and selectivity.

Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron, are crucial for identifying the most reactive sites within the molecule. For this compound, these calculations can pinpoint the atoms most susceptible to nucleophilic, electrophilic, and radical attack. This is particularly valuable for predicting how the molecule will interact with other chemical species.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms involving this compound necessitates the characterization of transition states and the calculation of activation energies. These computational investigations are critical for understanding the kinetics and feasibility of chemical transformations, such as oxidation, reduction, or addition reactions involving the aldehyde functional group.

Using computational methods like DFT, the geometry of the transition state for a specific reaction can be located and optimized. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier. A lower activation energy indicates a faster reaction rate.

For instance, in the oxidation of this compound to the corresponding carboxylic acid, computational analysis would model the interaction with an oxidizing agent and map the potential energy surface to identify the transition state structure and its associated energy. Such calculations provide a detailed, atomistic view of the reaction pathway, which is often difficult to obtain through experimental means alone.

Spectroscopic Property Simulations

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods serves as a powerful tool for the structural elucidation of molecules like this compound. researchgate.net DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for obtaining theoretical ¹H and ¹³C NMR spectra. nih.gov

These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set, as well as the consideration of solvent effects. researchgate.net For this compound, computational predictions can aid in the assignment of experimental NMR signals, especially for the aromatic protons and carbons where substituent effects can lead to complex splitting patterns. While specific computational NMR data for this compound is not widely published, the methodology is well-established for providing reliable spectral predictions. bohrium.com

Simulated Vibrational Spectra (IR, Raman)

Computational simulations of vibrational spectra, such as Infrared (IR) and Raman, are invaluable for interpreting experimental data and understanding the vibrational modes of this compound. These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational modes.

The calculated vibrational frequencies correspond to specific molecular motions, such as the stretching of the C=O bond of the aldehyde group, the C-H stretches of the ethyl and methyl groups, and the various vibrations of the benzene (B151609) ring. By comparing the simulated spectra with experimental data, a detailed assignment of the observed absorption bands can be achieved. Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation used in many calculations, can often be corrected by applying a scaling factor.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) region can be effectively studied using Time-Dependent Density Functional Theory (TD-DFT). clearsynth.com This method allows for the calculation of the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths. princeton.edu

TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the oscillator strength of the electronic transitions. For this compound, these calculations would likely reveal π-π* transitions associated with the aromatic ring and the carbonyl group, as well as n-π* transitions involving the lone pair of electrons on the oxygen atom. The results of TD-DFT simulations are crucial for understanding the photophysical properties of the molecule and for interpreting experimental UV-Vis spectra. researchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, can significantly influence the accuracy of the predicted spectra. clearsynth.com

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and Quantitative Structure–Activity Relationships (QTAIM)

No specific studies detailing the Hirshfeld surface analysis or QTAIM for this compound have been found. Such an analysis would require crystallographic data for the compound, which does not appear to be publicly available. Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, allowing for a detailed examination of how molecules interact with their neighbors.

Similarly, the application of QTAIM, which analyzes the electron density to characterize chemical bonds and interactions, has not been reported for this specific molecule.

Reduced Density Gradient (RDG) Analysis

There are no available research findings that apply Reduced Density Gradient (RDG) analysis to this compound. RDG analysis is a computational technique used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its gradient.

Non-Linear Optical (NLO) Property Theoretical Predictions

Theoretical predictions of the Non-Linear Optical (NLO) properties for this compound are not present in the available scientific literature. NLO properties are of interest for applications in photonics and optoelectronics. Theoretical calculations, often using density functional theory (DFT), are employed to predict properties like polarizability and hyperpolarizability, which are key indicators of a molecule's NLO response. While studies on other organic molecules exist, this specific compound has not been the subject of such investigations.

Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

In the field of organic chemistry, 3-Ethyl-5-methylbenzaldehyde is recognized as a valuable intermediate and building block. The reactivity of its aldehyde group, combined with the specific substitution pattern on the aromatic ring, allows for its incorporation into a variety of synthetic pathways.

The utility of this compound extends to the pharmaceutical industry, where it can serve as a precursor in the synthesis of complex medicinal compounds. A notable example is its potential role in the synthesis of intermediates for drugs like ACT-334441. The synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile, a key chiral intermediate for ACT-334441, can involve intermediates such as 3-ethyl-4-hydroxy-5-methylbenzaldehyde. wikipedia.org ACT-334441 is a precursor to the S1P receptor 1 agonist Cenerimod, which has been under clinical evaluation for the treatment of autoimmune diseases. wikipedia.org The synthesis of such complex molecules often involves multiple steps, with substituted benzaldehydes playing a crucial role in forming the core structure of the final active pharmaceutical ingredient.

Beyond pharmaceuticals, this compound is employed as an intermediate in the creation of various specialty chemicals. These are compounds produced for specific applications and are often characterized by their complex structures. Patents have described the use of substituted benzaldehyde (B42025) compounds in the preparation of allosteric modulators of hemoglobin. These modulators are of interest for treating disorders that could benefit from increased tissue oxygenation. The synthetic routes to these specialty chemicals often leverage the reactivity of the benzaldehyde group for further chemical transformations.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. tcichemicals.com This approach is valued for its atom economy and ability to rapidly generate molecular complexity. tcichemicals.com As an aldehyde, this compound is a suitable substrate for several important MCRs.

Two prominent examples of such reactions are the Passerini and Ugi reactions.

Passerini Reaction : This is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is known for its high atom economy and often proceeds under mild conditions. slideshare.net The aldehyde component is crucial for the initial step of the reaction mechanism. organic-chemistry.org

Ugi Reaction : The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. nih.govrsc.org This reaction is widely used in the generation of compound libraries for drug discovery due to the diverse range of products that can be synthesized. nih.gov

The inclusion of this compound in such MCRs would allow for the incorporation of its specific 3-ethyl-5-methylphenyl group into a wide array of complex molecules, making it a valuable tool for combinatorial chemistry.

Development of Advanced Materials

The structural characteristics of this compound also make it a candidate for the development of advanced materials with specific functional properties.

Monomer in Polymer Synthesis

In polymer chemistry, aldehydes can participate in polymerization reactions. The Passerini reaction, for instance, has been utilized not only for small molecule synthesis but also for polymerization, the formation of monomers, and the modification of polymers after they are formed. wikipedia.org The use of bifunctional substrates in this reaction allows for the creation of a wide variety of polymers with tunable properties. wikipedia.org

Precursor for Functional Materials (e.g., liquid crystals, organic semiconductors)

The development of functional materials such as liquid crystals and organic semiconductors often relies on molecules with specific structural features, such as a rigid core and flexible terminal groups. Benzaldehyde derivatives are frequently used as precursors in the synthesis of these materials.

Liquid Crystals : The synthesis of liquid crystalline compounds often involves the reaction of aromatic aldehydes. For instance, novel 4-(4′-alkoxybiphenyl-4-carboxy)benzaldehydes have been synthesized and studied for their liquid crystal properties. The aldehyde group provides a reactive site for building the larger, anisotropic molecules required for liquid crystal phases.

Organic Semiconductors : Organic semiconductors are materials that possess the electrical properties of semiconductors and the processing advantages of organic compounds. The design and synthesis of these materials often start from functionalized aromatic compounds. While specific examples detailing the use of this compound are not prevalent, its aromatic structure and reactive aldehyde group make it a suitable starting point for the synthesis of more complex conjugated molecules that could exhibit semiconducting properties.

Exploration of Optical Limiting Materials

Currently, there is a lack of specific research data on the use of this compound in the development of optical limiting materials. While two-dimensional materials like MXenes are being investigated for their broadband nonlinear absorption properties, particularly in the deep ultraviolet to near-infrared wavebands, similar studies involving this compound have not been identified in the surveyed literature. rsc.org The potential of a material for laser protection and in optical sensors is a key driver for such research. rsc.org

As a Ligand Precursor in Coordination Chemistry

The utility of a substituted benzaldehyde like this compound as a precursor for ligands in coordination chemistry is a well-established concept. These ligands can then be used to form a variety of metal complexes with potential catalytic applications.

Synthesis of Metal Complexes with Substituted Benzaldehyde Ligands